molecular formula C18H23N3O4 B2372398 N1-(4-(dimethylamino)phenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide CAS No. 1788833-14-6

N1-(4-(dimethylamino)phenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide

Cat. No. B2372398
CAS RN: 1788833-14-6
M. Wt: 345.399
InChI Key: QBWHUNWJSZNNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an oxalamide derivative, which contains a furan ring and a dimethylamino phenyl group. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton. They are used in various fields due to their unique chemical properties .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign nature. The success of SM coupling relies on the use of organoboron reagents, which readily transmetalate with palladium(II) complexes. These reagents enable the coupling of aryl, heteroaryl, or vinyl boron compounds with aryl or vinyl halides, resulting in the formation of new C–C bonds .

Protodeboronation Reactions

Protodeboronation reactions involve the removal of a boron group from an organic molecule. In the case of N1-(4-(dimethylamino)phenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide, understanding its protodeboronation behavior could be relevant. For instance, less nucleophilic boron ate complexes can be used to prevent unwanted aryl addition during the reaction, leading to specific product formation .

Cytotoxicity Studies

Researchers have explored the cytotoxic effects of novel compounds containing furan-2-yl and pyrazol-4-yl moieties. In vitro studies using the MTT assay have been conducted to evaluate the cytotoxicity of these compounds against specific cell lines, such as A549 cells .

properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(24,11-15-5-4-10-25-15)12-19-16(22)17(23)20-13-6-8-14(9-7-13)21(2)3/h4-10,24H,11-12H2,1-3H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWHUNWJSZNNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(dimethylamino)phenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.